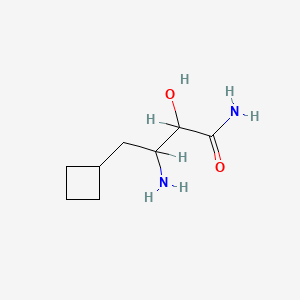

3-Amino-4-cyclobutyl-2-hydroxybutanamide

Description

Properties

CAS No. |

746598-16-3 |

|---|---|

Molecular Formula |

C8H16N2O2 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

3-amino-4-cyclobutyl-2-hydroxybutanamide |

InChI |

InChI=1S/C8H16N2O2/c9-6(7(11)8(10)12)4-5-2-1-3-5/h5-7,11H,1-4,9H2,(H2,10,12) |

InChI Key |

UTALHROEBHXMFG-UHFFFAOYSA-N |

SMILES |

C1CC(C1)CC(C(C(=O)N)O)N |

Canonical SMILES |

C1CC(C1)CC(C(C(=O)N)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound (hydrochloride) | C₈H₁₇ClN₂O₂ | 208.69 | Amide, hydroxyl, cyclobutyl | Cyclobutyl ring, stereoisomers |

| 2-Amino-2,3-dimethylbutanamide | C₆H₁₂N₂O | 128.17 | Amide, dimethyl | Branched alkyl chain |

| 5-Cyclobutyl-1,3,4-oxadiazol-2-amine | C₆H₈N₄O | 152.16 | Oxadiazole, cyclobutyl | Heterocyclic oxadiazole ring |

| Ethyl 3-(pyridin-2-ylamino)propanoate | C₁₀H₁₄N₂O₂ | 194.23 | Ester, pyridine, amino | Pyridine ring, ester linkage |

Key Comparative Findings

Structural and Functional Differences

- Cyclobutyl vs. Dimethyl Substituents: The cyclobutyl group in this compound introduces steric hindrance and conformational rigidity compared to the flexible dimethyl group in 2-Amino-2,3-dimethylbutanamide. This may affect binding affinity in pharmaceutical applications .

Cost and Accessibility

- The target compound is more cost-effective (1g: 142.00 EUR) compared to 2-Amino-2,3-dimethylbutanamide (5g: 3300.00 EUR), making it preferable for large-scale pharmaceutical synthesis .

Stability and Handling

- The diastereoisomeric nature of this compound complicates purification and may require advanced chromatographic techniques . In contrast, 5-Cyclobutyl-1,3,4-oxadiazol-2-amine’s heterocyclic structure offers greater synthetic simplicity .

Preparation Methods

General Synthetic Strategy

The preparation of 3-amino-4-cyclobutyl-2-hydroxybutanamide typically involves the following key transformations:

- Introduction of the cyclobutyl group.

- Formation of the hydroxybutanamide backbone.

- Amination to introduce the amino group at the 3-position.

- Purification and recrystallization to achieve the desired product quality.

Detailed Preparation Methods

Multi-Step Synthesis via Protected Intermediates

Stepwise Process Overview

-

- The alcohol precursor is reacted with an alkyl or aryl sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) or a halogenating agent to convert the hydroxyl group into a good leaving group (such as mesylate or tosylate).

- Base (e.g., sodium bicarbonate, potassium carbonate) is used to neutralize the acid byproduct.

-

- The intermediate is reacted with an ammonia-containing compound (e.g., ammonium chloride, ammonium acetate, ammonia solution) to introduce the amino group at the 3-position.

- The reaction is typically carried out in an organic solvent such as methanol, ethanol, or acetonitrile to facilitate water removal and drive the reaction to completion.

-

- Any protecting groups introduced to mask reactive functionalities are removed under acidic or basic conditions as appropriate.

Process Flow Table

| Step | Reagents & Conditions | Purpose | Typical Yield (%) |

|---|---|---|---|

| 1 | Alkyl/aryl sulfonyl chloride, base, solvent | Activation of alcohol | 85–90 |

| 2 | Cyclobutyl nucleophile, solvent | Cyclobutyl group introduction | 70–80 |

| 3 | Ammonia source, organic solvent | Amination | 60–75 |

| 4 | NaBH₄ or NaBH₃(CN), acid, alcohol/ether solvent | Reduction (if needed) | 80–90 |

| 5 | Acid/base, water | Deprotection/hydrolysis | 90–95 |

| 6 | Water, acetonitrile | Recrystallization | 90–95 |

Alternative Direct Amination Approaches

Some methods utilize direct amination of a suitably functionalized butanamide precursor, using ammonia or primary amines under catalytic conditions. These processes may employ transition metal catalysts (e.g., palladium) and are sometimes conducted in the presence of hydrogen for reductive amination. However, these methods are less commonly reported for this specific compound and may result in lower selectivity or yield.

Reaction Conditions and Optimization

- Solvents: Alcohols (methanol, ethanol), ethers (tetrahydrofuran, methyl tert-butyl ether), and acetonitrile are preferred due to their ability to dissolve reactants and facilitate water removal.

- Bases: Sodium or potassium carbonate, bicarbonate, or hydroxide are commonly used to neutralize acids and promote nucleophilic substitution.

- Acids: Trifluoroacetic acid and hydrochloric acid are effective for deprotection and hydrolysis steps.

- Temperature: Most reactions are performed at room temperature to moderate heating (25–60°C), depending on the step.

Comparative Data and Research Findings

Yield and Efficiency Comparison

| Method | Number of Steps | Overall Yield (%) | Key Advantages | Key Limitations |

|---|---|---|---|---|

| Multi-step via protected int. | 6 | 46–51 | High yield, scalable, selective | Requires protection steps |

| Direct amination | 2–3 | 30–40 (est.) | Simpler, fewer steps | Lower selectivity, lower yield |

Key Research Insights

- The multi-step process utilizing protected intermediates and careful stepwise transformations provides superior overall yield and product purity compared to direct amination approaches.

- Recrystallization from water and acetonitrile is highly effective for isolating the pure compound.

- Use of sodium borohydride or sodium cyanoborohydride as reducing agents ensures mild conditions and minimizes side reactions.

Notes and Process Optimization

- Choice of Leaving Group: Methanesulfonyl and tosyl groups provide excellent leaving ability for nucleophilic substitution.

- Amination Efficiency: Using excess ammonia or ammonium salts can drive the reaction to completion.

- Reduction Step: Acid selection is crucial; methanesulfonic acid and glycolic acid are preferred for compatibility with borohydride reagents.

- Purification: Recrystallization is essential to remove inorganic salts and byproducts, ensuring pharmaceutical-grade purity.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 3-Amino-4-cyclobutyl-2-hydroxybutanamide, and how can diastereoisomer formation be addressed?

- Methodological Answer : The synthesis of this compound involves regioselective introduction of the amino, hydroxyl, and cyclobutyl groups. A major challenge is controlling stereochemistry due to the formation of diastereoisomers (e.g., cis/trans isomers). Strategies include:

- Using chiral auxiliaries or asymmetric catalysis to favor specific stereoisomers.

- Employing chiral HPLC or crystallization techniques for separation .

- Monitoring reaction progress via thin-layer chromatography (TLC) or LC-MS to optimize reaction conditions.

Q. What spectroscopic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR can identify cyclobutyl protons (δ ~1.5–3.0 ppm, split due to ring strain) and hydroxyl/amide protons (δ ~5–8 ppm). Assign diastereotopic protons to confirm stereochemistry .

- IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3200–3500 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight (MW 208.69 for the hydrochloride salt) via ESI-MS or MALDI-TOF .

Q. What safety precautions are necessary when handling this compound hydrochloride?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles (CLP hazard codes H315, H319 indicate skin/eye irritation) .

- Ventilation : Use a fume hood to avoid inhalation.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (WGK 3 classification) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) to calculate electronic structure, bond dissociation energies, and transition states. For example, Becke’s 1993 work on exact exchange in DFT can guide thermochemical accuracy .

- Solvent Effects : Apply polarizable continuum models (PCM) to simulate aqueous or organic solvent interactions.

- Conformational Analysis : Identify low-energy conformers influenced by the cyclobutyl ring’s strain (~110° bond angles) .

Q. What strategies exist to resolve diastereoisomers in this compound, and how does stereochemistry affect biological activity?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC (e.g., amylose-based columns) or enzymatic kinetic resolution .

- Biological Impact : Stereochemistry may alter binding affinity to biological targets (e.g., enzymes or receptors). For example, cis isomers might exhibit higher solubility due to intramolecular H-bonding between hydroxyl and amide groups. Compare activity via in vitro assays (e.g., IC50 measurements) .

Q. How does the cyclobutyl group influence the compound’s conformational dynamics in solution?

- Methodological Answer :

- Dynamic NMR : Monitor ring puckering and chair-to-chair inversions of the cyclobutyl group at variable temperatures.

- Molecular Dynamics (MD) Simulations : Analyze torsional angles and steric effects using force fields (e.g., AMBER). The cyclobutyl ring’s strain may restrict rotation, favoring specific bioactive conformers .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.